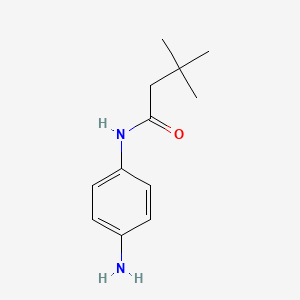

N-(4-Aminophenyl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Aminophenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 4-aminophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-3,3-dimethylbutanamide typically involves the reaction of 4-aminophenylamine with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-Aminophenyl)-3,3-dimethylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-Aminophenyl)maleimide: Known for its use in histochemistry for demonstrating thiol groups.

5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Exhibits significant antimicrobial activity.

2-(4-Aminophenyl)benzothiazoles: Evaluated for their antimicrobial properties.

Uniqueness

N-(4-Aminophenyl)-3,3-dimethylbutanamide is unique due to its specific structural features, such as the 3,3-dimethylbutanamide backbone, which may confer distinct chemical and biological properties compared to other similar compounds

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for N-(4-Aminophenyl)-3,3-dimethylbutanamide, and how can reaction conditions be optimized?

The synthesis typically involves an amide coupling reaction between 4-aminophenylamine and 3,3-dimethylbutanoyl chloride. Key steps include:

- Reagent selection : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst to enhance yield .

- Solvent optimization : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert gas (N₂/Ar) minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

Critical factors : Temperature control (0–5°C during acyl chloride addition), stoichiometric ratios (1:1.2 amine:acyl chloride), and pH monitoring (neutral to slightly basic) reduce byproducts like unreacted amine or hydrolyzed acid .

Q. How is this compound characterized structurally and analytically?

Primary techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms the amide bond (δ ~7.5–8.0 ppm for aromatic protons, δ ~170–175 ppm for carbonyl carbon).

- Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 220.144 (calculated for C₁₂H₁₈N₂O).

- HPLC : Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm).

Stability assessment : Store at −20°C in amber vials; stability in DMSO or ethanol (>6 months) confirmed via periodic HPLC analysis .

Q. What are the key physicochemical properties influencing its bioavailability?

| Property | Value | Implications |

|---|---|---|

| LogP (octanol-water) | 3.1 ± 0.2 | High lipophilicity suggests membrane permeability but may limit aqueous solubility. |

| Polar surface area | 38.5 Ų | Moderate H-bonding capacity, suitable for passive diffusion. |

| Solubility | 0.5 mg/mL in water | Requires co-solvents (e.g., DMSO) for in vitro assays. |

Data derived from analogs with similar substituents (e.g., 3,3-dimethylbutanamide group) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., GPCRs or enzymes). The 4-aminophenyl group may anchor in hydrophobic pockets, while the amide forms H-bonds with catalytic residues .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify key binding motifs.

- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reported biological activity data?

Case example : Discrepant IC₅₀ values in kinase inhibition assays may arise from:

- Assay conditions : Varying ATP concentrations (1 mM vs. 10 µM) or buffer pH (7.4 vs. 6.8).

- Compound purity : Trace impurities (>2%) from incomplete purification can skew results. Validate via LC-MS .

- Cell line variability : Use isogenic cell lines and standardized protocols (e.g., MTT vs. CellTiter-Glo).

Mitigation : Replicate studies under harmonized conditions and report full experimental parameters .

Q. How can derivatization enhance the compound’s pharmacological profile?

- Bioisosteric replacement : Substitute the 3,3-dimethyl group with cyclopropane to reduce steric hindrance.

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate electronic effects and receptor affinity.

- Pro-drug design : Esterify the amide (e.g., methyl ester) to improve oral bioavailability, with in vivo hydrolysis releasing the active form .

Experimental validation : Screen derivatives via high-throughput SPR (surface plasmon resonance) for binding kinetics.

Q. What advanced spectroscopic techniques elucidate its reaction mechanisms?

- In situ FTIR : Monitor real-time amide bond formation (C=O stretch at ~1650 cm⁻¹) during synthesis.

- NMR kinetics : Track reaction intermediates (e.g., acyl chloride) using ¹H NMR with deuterated solvents.

- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereoelectronic effects .

Q. How do structural modifications impact its metabolic stability?

Key findings from analogs :

- Methoxy groups : Increase hepatic clearance (CYP2D6 metabolism).

- Halogenation : Fluorine at the phenyl ring reduces oxidative metabolism.

Method : Incubate with liver microsomes (human/rat), quantify metabolites via UPLC-QTOF, and correlate with LogD values .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-(4-aminophenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15) |

InChI Key |

VGCYHICAIXJFNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=C(C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.